N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide
Description
N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a synthetic benzamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a benzamide moiety modified with triethoxy substituents. The compound’s structural complexity arises from the integration of a tetrazole heterocycle, which enhances metabolic stability and bioavailability, and a triethoxybenzamide group, which may influence electronic and steric properties critical for molecular interactions .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-6-30-19-12-17(13-20(31-7-2)22(19)32-8-3)23(29)24-14-21-25-26-27-28(21)18-10-9-15(4)16(5)11-18/h9-13H,6-8,14H2,1-5H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCHFPKHXKUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
Observations :
- The tetrazole substituent in the target compound (3,4-dimethylphenyl) introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to cyclohexyl (6h) or benzyl (6i, 6j) analogs .
Physicochemical Properties
Comparative Data:
Observations :
- The melting points of analogs (6h, 6i, 6j) decrease with reduced aromatic substitution (e.g., 6j: 98°C vs. 6h: 117°C), suggesting that bulkier substituents enhance crystallinity .
- The target compound’s triethoxy groups may lower its melting point compared to methoxy or hydroxy analogs due to increased conformational flexibility, though experimental data are lacking.
Key Differences :
- The triethoxy substitution in the target compound necessitates sequential alkylation or protection/deprotection strategies, contrasting with simpler hydroxy or methyl groups in analogs .
Research Implications and Limitations
- Limitations : Absence of direct biological or crystallographic data for the target compound restricts mechanistic insights. Existing studies on analogs emphasize HDAC inhibition or directing-group utility, but extrapolation to the target is speculative .
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